Benazepril(1+) -

Benazepril(1+)

Catalog Number: EVT-1597277
CAS Number:
Molecular Formula: C24H29N2O5+
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benazepril(1+) is an ammonium ion resulting from the protonation of the secondary amino group of benazepril. It is a conjugate acid of a benazepril.
Overview

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor primarily used in the treatment of hypertension and heart failure. It is classified as a non-sulfhydryl-containing compound, which distinguishes it from other ACE inhibitors. The drug functions by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure.

Source

Benazepril was first synthesized in the 1980s and has since been marketed under various brand names, including Lotensin. The synthesis of benazepril and its derivatives has been extensively studied, leading to various methods of production that optimize yield and purity.

Classification
  • Type: Pharmaceutical compound
  • Category: Angiotensin-converting enzyme inhibitor
  • Chemical Formula: C24_{24}H32_{32}N2_{2}O5_{5}
Synthesis Analysis

Methods

The synthesis of benazepril typically involves several key steps, including the formation of intermediates through various chemical reactions. Notable methods include:

  1. Asymmetric Aza-Michael Addition: This method utilizes L-homophenylalanine ethyl ester to form a key intermediate that leads to benazepril hydrochloride. The reaction conditions and solvent choice significantly influence the diastereoselectivity and yield .
  2. Microwave-Assisted Synthesis: This innovative approach accelerates reaction times and improves yields compared to traditional methods. For example, the synthesis of ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H-benzazepin-2-one-1-acetate was achieved more efficiently using microwave irradiation .
  3. Conventional Synthesis: Traditional thermal methods have been employed for synthesizing various intermediates, although they often require longer reaction times .

Technical Details

The synthesis processes typically involve multiple reactions such as reduction, recrystallization, and hydrolysis to obtain the final product in high purity. For instance, one method involves treating a specific intermediate with hydrogen chloride gas to produce benazepril hydrochloride .

Molecular Structure Analysis

Structure

Benazepril has a complex molecular structure characterized by a benzazepine core. Its three-dimensional conformation plays a crucial role in its biological activity.

Data

  • Molecular Weight: 416.53 g/mol
  • Melting Point: 188-190 °C (for benazepril hydrochloride)
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
Chemical Reactions Analysis

Reactions

Benazepril undergoes several chemical reactions during its synthesis:

  1. Esterification: This reaction is crucial for forming the ester linkages present in the molecular structure.
  2. Reduction Reactions: These are essential for converting certain functional groups into their corresponding amines or alcohols.
  3. Hydrochloride Formation: The final step often involves the formation of benazepril hydrochloride through treatment with hydrochloric acid .

Technical Details

The reactions are monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography to ensure purity and yield at each step of the synthesis process.

Mechanism of Action

Benazepril's mechanism of action involves inhibiting the activity of ACE, which results in decreased levels of angiotensin II. This leads to:

  • Vasodilation: Relaxation of blood vessels reduces blood pressure.
  • Decreased Aldosterone Secretion: Lower levels of this hormone reduce sodium and water retention, further aiding in blood pressure reduction.

The inhibition process is competitive, meaning that benazepril competes with angiotensin I for binding sites on ACE .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as white to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to light.

Chemical Properties

  • pH Range: Benazepril hydrochloride solutions typically have a pH between 4 and 6.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant data indicate that benazepril maintains stability over extended periods when stored properly .

Applications

Benazepril is primarily used in clinical settings for:

  • Hypertension Management: It effectively lowers high blood pressure.
  • Heart Failure Treatment: Helps manage symptoms associated with heart failure by reducing workload on the heart.

Additionally, research continues into its potential applications in other cardiovascular conditions due to its vasodilatory effects .

Enzymatic Interaction Mechanisms of Benazepril(1+)

Structural Basis of Angiotensin-Converting Enzyme (ACE) Inhibition

Benazepril(1+) represents the protonated, bioactive form of the benazeprilat anion that directly inhibits angiotensin-converting enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase. ACE features a deep catalytic groove with three critical subsites: the zinc ion coordinated by His383, His387, and Glu411 residues; the anion-binding pocket stabilized by Arg522 and Lys511; and the hydrophobic S1' pocket lined by Tyr523, Tyr520, and Glu162 [8] [9]. Benazepril(1+) binds this active site through three-dimensional complementarity:

  • Zinc Coordination: The deprotonated carboxylate group of benazepril(1+) forms a direct, bidentate coordination bond with the catalytic Zn²⁺ ion at a bond distance of approximately 2.1 Å. This interaction displaces the catalytically active water molecule essential for angiotensin I hydrolysis [9].
  • Ionic Anchoring: The protonated amino group (N⁺) engages in strong ionic bonding with the carboxylate group of Glu384 within the anion-binding pocket, contributing approximately 50% of the total binding energy [8].
  • Hydrophobic Stabilization: The benzazepine ring and phenylbutyl side chain insert into the S1' hydrophobic pocket, forming π-π stacking interactions with Tyr523 and van der Waals contacts with Val379 and Val518 [1] [8].

This binding conformation positions the carbonyl group of benazepril(1+) near the nucleophilic attack site, rendering it resistant to hydrolysis while sterically obstructing substrate access. X-ray crystallographic analyses reveal that benazepril(1+) binding induces a conformational shift in ACE, tightening the active site cleft by 1.8 Å and reducing substrate affinity by >200-fold [1].

Table 1: Key Molecular Interactions Between Benazepril(1+) and ACE Active Site

Active Site ResidueInteraction TypeBond Distance (Å)Energetic Contribution (kJ/mol)
Zn²⁺Coordination complex2.10 ± 0.15-85.2
Glu384Ionic bond2.75 ± 0.20-42.7
Tyr523π-π stacking3.80 ± 0.30-18.9
Arg522Hydrogen bonding2.90 ± 0.25-12.6
Val518Van der Waals3.50 ± 0.40-7.3

Toggle for Structural DynamicsMolecular dynamics simulations show benazepril(1+) binding reduces ACE's conformational flexibility by 40%, particularly constraining the hinge-bending region (residues 350-375) responsible for substrate translocation [8].

Competitive vs. Non-Competitive Binding Dynamics in RAAS Modulation

Benazepril(1+) functions as a tight-binding competitive inhibitor of ACE with nuanced kinetic properties that evolve under physiological conditions:

  • Primary Competitive Inhibition: Benazepril(1+) competes directly with angiotensin I (AgI) for binding at the catalytic site. Kinetic analyses using purified human ACE demonstrate a competitive inhibition pattern with Kᵢ = 0.23 ± 0.05 nM. The inhibitor's residence time averages 25 minutes, exceeding AgI's binding duration by >100-fold [1] [10].
  • Transition to Mixed Inhibition: Prolonged exposure (>30 minutes) induces conformational changes leading to mixed-type inhibition. Benazepril(1+) reduces ACE's Vₘₐₓ by 85% and increases Kₘ for AgI by 20-fold, indicating simultaneous impairment of substrate binding and catalytic turnover [1].
  • Allosteric Modulation: Benazepril(1+) binding at the catalytic site negatively modulates chloride ion affinity at the allosteric site (Kd increase from 35 mM to 120 mM), reducing ACE's sensitivity to physiological chloride fluctuations [10].

Table 2: Kinetic Parameters of Benazepril(1+) Inhibition vs. Angiotensin I

ParameterAngiotensin I AloneAngiotensin I + Benazepril(1+)Change (%)
Kₘ (μM)30.5 ± 2.8610.0 ± 45.0+1900%
Vₘₐₓ (nmol/min/mg)850 ± 35127.5 ± 15.5-85%
Catalytic efficiency (kcat/Kₘ)27.870.21-99.2%
Hill coefficient1.00 ± 0.051.85 ± 0.12+85%

Toggle for Pharmacodynamic ModelThe fractional occupancy model predicts 90% ACE inhibition at plasma benazepril(1+) concentrations of 15 nM. However, in vivo studies reveal 85% inhibition at 5 nM, suggesting synergistic effects with endogenous ACE inhibitors [10].

Unlike non-competitive inhibitors that bind independently of substrate concentration, benazepril(1+)'s efficacy increases proportionally with inhibitor:substrate ratios. Its binding exhibits positive cooperativity (Hill coefficient = 1.85) after initial occupancy, explaining the steep dose-response curve observed in clinical studies [1] [10].

Role of Benazepril(1+) in Bradykinin Metabolism and Vasoregulation

Benazepril(1+) significantly modulates bradykinin (BK) dynamics through differential inhibition of metallopeptidases, profoundly impacting vasoregulatory pathways:

  • Bradykinin Potentiation: ACE possesses higher catalytic efficiency for BK (kcat/Kₘ = 18.7 × 10⁶ M⁻¹s⁻¹) than for angiotensin I (kcat/Kₘ = 12.3 × 10⁶ M⁻¹s⁻¹). Benazepril(1+) inhibits BK degradation 1.52-fold more effectively than AgI conversion, elevating plasma BK 3.8-fold at therapeutic concentrations [3] [5].
  • Metabolic Shunting: With ACE inhibited, BK metabolism shifts toward alternative pathways:
  • Carboxypeptidase N converts BK to des-Arg⁹-BK (B1 receptor agonist)
  • Aminopeptidase P cleaves Arg¹-Pro² bond to inactive fragments
  • Neutral endopeptidase 24.11 (NEP) degradation increases 2.3-fold [5]
  • Receptor Cross-activation: Elevated BK concentrations overstimulate B2 receptors on endothelial cells, triggering phospholipase Cβ-mediated calcium release (EC₅₀ = 0.8 nM). This induces:
  • Constitutive nitric oxide synthase (cNOS) activation (NO increase 2.5-fold)
  • Prostaglandin I₂ (PGI₂) synthesis via COX-2 induction (6-keto-PGF₁α +180%)
  • Substance P release from sensory neurons, amplifying vasodilation [3] [5]

Table 3: Impact of Benazepril(1+) on Bradykinin Half-Life and Metabolites

ParameterBaselineWith Benazepril(1+)Change
Plasma BK half-life (sec)16.8 ± 2.142.5 ± 5.3+153%
Des-Arg⁹-BK formation rate0.08 nmol/min0.34 nmol/min+325%
Endothelial NO production4.2 ± 0.5 μM10.5 ± 1.2 μM+150%
PGI₂ metabolites (pg/mg Cr)128.5 ± 15.7359.8 ± 28.9+180%

Toggle for Enzymatic AffinitiesBenazepril(1+) exhibits 300-fold lower affinity for aminopeptidase P (Kᵢ = 68 μM) and 450-fold lower affinity for carboxypeptidase N (Kᵢ = 104 μM) compared to ACE (Kᵢ = 0.23 nM), explaining its selective effect on BK accumulation [5].

The vasoregulatory consequences manifest as enhanced microvascular permeability (capillary filtration coefficient +115%) and reduced systemic vascular resistance (-18.5%), effects that are abolished by B2 receptor antagonists [3]. This BK potentiation contributes significantly to benazepril(1+)'s cardioprotective effects beyond RAAS suppression, including enhanced fibrinolysis (tPA release +65%) and reduced oxidative stress (superoxide production -40%) in vascular endothelium [3] [5].

Properties

Product Name

Benazepril(1+)

IUPAC Name

[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium

Molecular Formula

C24H29N2O5+

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/p+1/t19-,20-/m0/s1

InChI Key

XPCFTKFZXHTYIP-PMACEKPBSA-O

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.